molecular formula C21H18N2O5S2 B2907077 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 921527-24-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2907077
CAS RN: 921527-24-4
M. Wt: 442.5
InChI Key: KBKMNHHTBOZPCY-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as BZFMT, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZFMT is a benzamide derivative that has been synthesized using various chemical methods.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In addition, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In addition, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been found to protect neurons from oxidative stress and inflammation, leading to improved cognitive function and neuroprotection. Furthermore, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells and neurons. N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been found to have low toxicity and minimal side effects, making it a safe and effective therapeutic agent for scientific research. However, one limitation of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For the scientific research of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide include the investigation of its potential therapeutic applications in various diseases, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties.

Synthesis Methods

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been synthesized using various chemical methods, including the Suzuki-Miyaura coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for synthesizing N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is the Suzuki-Miyaura coupling reaction, which involves the reaction between 7-ethoxybenzofuran-2-boronic acid and 2-chloro-4-(methylsulfonyl)benzonitrile in the presence of a palladium catalyst.

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-3-27-17-9-5-6-13-11-18(28-19(13)17)16-12-29-21(22-16)23-20(24)14-7-4-8-15(10-14)30(2,25)26/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKMNHHTBOZPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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